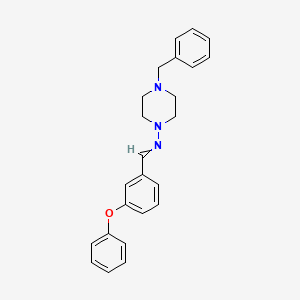
(2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylimino group, and a benzylidene moiety substituted with bromine and fluorine atoms. The compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 3-bromo-4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the thiazolidinone ring. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound may also interact with cellular receptors and signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
- (2E,5E)-5-(3-chloro-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E,5E)-5-(3-bromo-4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(methylimino)-1,3-thiazolidin-4-one
Comparison:
- Structural Differences: The presence of different substituents on the benzylidene moiety or the imino group can significantly alter the compound’s properties and reactivity.
- Biological Activity: Substituents such as chlorine, methyl, or different imino groups can enhance or reduce the compound’s biological activity, making each derivative unique in its potential applications.
- Chemical Reactivity: The reactivity towards oxidation, reduction, and substitution reactions can vary based on the substituents, affecting the compound’s suitability for specific applications.
This detailed article provides a comprehensive overview of (2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H10BrFN2OS |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
(5E)-5-[(3-bromo-4-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10BrFN2OS/c17-12-8-10(6-7-13(12)18)9-14-15(21)20-16(22-14)19-11-4-2-1-3-5-11/h1-9H,(H,19,20,21)/b14-9+ |
InChIキー |
MFERTLOLOOFWNG-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)F)Br)/S2 |
正規SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)F)Br)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)

![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)
![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)
